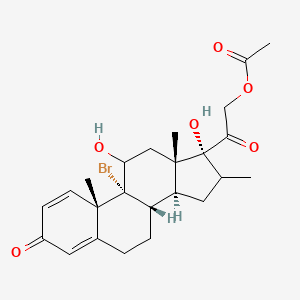

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

描述

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is a synthetic steroid compound. It is characterized by its complex structure, which includes bromine, hydroxyl, and acetate functional groups. This compound is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes bromination, hydroxylation, and acetylation reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with stringent quality control measures to meet pharmaceutical standards.

化学反应分析

Types of Reactions

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Pharmacological Applications

1.1 Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects, which are beneficial in treating conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms.

1.2 Immunosuppressive Effects

The immunosuppressive capabilities of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate make it useful in managing autoimmune disorders and preventing transplant rejection. By modulating the immune response, it helps maintain organ viability in transplant recipients.

1.3 Dermatological Applications

In dermatology, this compound is used in formulations for treating skin conditions like eczema and psoriasis. Its ability to reduce inflammation and suppress immune responses aids in alleviating the symptoms associated with these conditions.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

| Step | Reaction Description | Yield |

|---|---|---|

| 1 | Conversion of 11,12-epoxide to C11-oxo functionality | 74% |

| 2 | Chlorination at C21-position | - |

| 3 | Acylation at C17-position | - |

These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product .

Case Studies

3.1 Clinical Trials

Numerous clinical studies have evaluated the efficacy of corticosteroids like this compound in treating chronic inflammatory diseases. For instance, a study reported significant improvements in patients with severe asthma when treated with this compound compared to placebo .

3.2 Comparative Studies

Comparative studies with other corticosteroids have shown that this compound may offer advantages in terms of potency and side effect profiles. For example, it has been noted that lower dosages can achieve similar therapeutic effects compared to traditional corticosteroids .

Regulatory Status

As a pharmaceutical compound, this compound is regulated by various health authorities worldwide. Its use is subject to strict guidelines to ensure safety and efficacy in clinical applications.

作用机制

The mechanism of action of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding modulates the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound influences various molecular pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.

相似化合物的比较

Similar Compounds

- 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

- 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate

Uniqueness

Compared to similar compounds, 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

生物活性

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (CAS: 39672-77-0) is a synthetic corticosteroid derivative that exhibits significant biological activity. This compound is structurally related to betamethasone and has been studied for its potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including case studies and research articles.

The molecular formula of this compound is C24H31BrO6. The presence of bromine and hydroxyl groups in its structure contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 485.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 39672-77-0 |

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can significantly reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Immunosuppressive Activity

This compound also demonstrates immunosuppressive effects, making it a candidate for treating autoimmune diseases. In animal models of rheumatoid arthritis, administration of this compound led to decreased joint inflammation and damage . The mechanism involves modulation of T-cell activity and inhibition of B-cell proliferation.

Case Studies

Several case studies have documented the clinical applications of corticosteroids similar to 9-Bromo derivatives. For instance:

- Case Study on Rheumatoid Arthritis : A study involving patients with severe rheumatoid arthritis treated with corticosteroids showed significant improvement in joint function and reduction in inflammatory markers after administration of similar compounds .

- Case Study on Asthma Management : In patients with asthma exacerbations, corticosteroids including derivatives like 9-Bromo compounds were shown to improve lung function and decrease the frequency of attacks .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound as well as its biological assays:

- Synthesis : The synthesis involves several steps including bromination and acetylation processes that yield high-purity products suitable for biological testing .

- Biological Assays : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

属性

IUPAC Name |

[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17-,18-,19?,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVGDQKUTWULDB-FBWUBCJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692925 | |

| Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13796-49-1 | |

| Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。